An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromothiazol-5-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromothiazol-5-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-(2-Bromothiazol-5-yl)acetonitrile is a heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors. Its unique structural motif, featuring a brominated thiazole ring coupled to an acetonitrile functional group, presents a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and formulation to pharmacokinetic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-Bromothiazol-5-yl)acetonitrile. In the absence of extensive experimental data, this document focuses on the robust methodologies and protocols required for its characterization, offering a framework for researchers to generate reliable data. We delve into detailed experimental procedures for determining key parameters such as melting point, solubility, and spectral characteristics. Furthermore, we explore the utility of computational models for predicting these properties, providing a valuable in silico toolkit for early-stage research. This guide is intended to be a vital resource for scientists engaged in the synthesis, characterization, and application of this promising chemical entity.
Introduction to 2-(2-Bromothiazol-5-yl)acetonitrile
2-(2-Bromothiazol-5-yl)acetonitrile, with the Chemical Abstracts Service (CAS) number 1246554-99-3, is a member of the thiazole family of heterocyclic compounds.[1] Thiazole rings are prevalent in a wide array of biologically active molecules and approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and other molecular interactions. The presence of a bromine atom at the 2-position of the thiazole ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in medicinal chemistry. The acetonitrile group at the 5-position can also be subjected to various chemical transformations, further enhancing the synthetic utility of this compound. Given its potential as a key intermediate, a comprehensive characterization of its physicochemical properties is essential for advancing its application in the development of new chemical entities.
Molecular Structure:
Caption: Chemical structure of 2-(2-Bromothiazol-5-yl)acetonitrile.
Synthesis of 2-(2-Bromothiazol-5-yl)acetonitrile
A preparation method for 2-(2-Bromothiazol-5-yl)acetonitrile has been disclosed in the patent literature, providing a foundational route for its synthesis. The described method involves a multi-step process, which is outlined below.
Caption: Synthetic workflow for 2-(2-Bromothiazol-5-yl)acetonitrile.
Physicochemical Properties: Predicted and Comparative Data
Due to the limited availability of experimental data for 2-(2-Bromothiazol-5-yl)acetonitrile, a combination of predicted values and experimental data from structurally similar compounds is presented. This approach allows for an estimation of its physicochemical profile, which is crucial for guiding experimental design and anticipating its behavior in various applications.
| Property | Predicted Value for 2-(2-Bromothiazol-5-yl)acetonitrile | Experimental Value for 2-Bromo-5-methylthiazole | Experimental Value for 2-Bromothiazole-5-carbaldehyde | Experimental Value for 2-Bromothiazole-5-carboxylic acid |
| Molecular Weight ( g/mol ) | 203.06[1] | 178.05 | 192.03 | 208.04[2][3] |
| Melting Point (°C) | Not available | Not available (liquid at room temp.) | 108-113 | 182[2] |
| Boiling Point (°C) | 304.7 ± 17.0 (Predicted)[1] | 195.073 (at 760 mmHg) | Not available | 350.0 ± 15.0 (at 760 mmHg)[2] |
| Density (g/cm³) | 1.773 ± 0.06 (Predicted)[1] | 1.702 | Not available | Not available |
| pKa | -0.07 ± 0.10 (Predicted)[1] | Not available | Not available | Not available |
| LogP | Not available | Not available | Not available | 1.6038 (Predicted)[4] |
| Solubility | Not available | Slightly soluble in water | Not available | Not available |
Methodologies for Physicochemical Characterization
This section provides detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 2-(2-Bromothiazol-5-yl)acetonitrile. The causality behind experimental choices is explained to ensure robust and reproducible results.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Method using a Mel-Temp Apparatus
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Sample Preparation:
-
Ensure the sample of 2-(2-Bromothiazol-5-yl)acetonitrile is completely dry and in a fine powdered form.
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. A drop tube can be used for efficient packing.
-
The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.
-
If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.
-
For an accurate measurement, set the heating rate to 1-2°C per minute, starting at least 20°C below the approximate melting point.[5]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[6]
-
-
Self-Validation:
-
Repeat the measurement with a fresh sample at a slow heating rate to ensure reproducibility.
-
A sharp melting range is indicative of high purity.
-
Caption: Workflow for melting point determination.
Solubility Assessment
Understanding the solubility of 2-(2-Bromothiazol-5-yl)acetonitrile in various solvents is crucial for its use in synthesis, purification, and biological assays. A systematic approach using a range of solvents with varying polarities and pH is recommended.
Experimental Protocol: Qualitative Solubility Testing
-
General Procedure:
-
In a small test tube, add approximately 2-3 mg of 2-(2-Bromothiazol-5-yl)acetonitrile.
-
Add 0.1 mL of the chosen solvent.
-
Stir or vortex the mixture for 30 seconds.
-
Observe if the solid dissolves completely. If not, add another 0.9 mL of the solvent and stir/vortex again.
-
Record the compound as soluble, partially soluble, or insoluble.
-
-
Solvent Series:
-
Water (Polar, Neutral): To assess hydrophilicity.
-
5% aq. HCl (Acidic): To test for the presence of basic functional groups (e.g., amines). The thiazole nitrogen is weakly basic.
-
5% aq. NaHCO₃ (Weakly Basic): To test for the presence of strongly acidic functional groups (e.g., carboxylic acids).
-
5% aq. NaOH (Strongly Basic): To test for the presence of weakly acidic functional groups (e.g., phenols).
-
Organic Solvents:
-
Methanol/Ethanol (Polar, Protic): Good general solvents for polar organic molecules.
-
Acetone/Ethyl Acetate (Polar, Aprotic): Common solvents for a wide range of organic compounds.
-
Dichloromethane/Chloroform (Nonpolar, Aprotic): Effective for less polar compounds.
-
Hexane/Toluene (Nonpolar, Aprotic): To assess solubility in nonpolar environments.
-
-
-
Causality and Interpretation:
-
Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.
-
Solubility in 5% HCl indicates the presence of a basic nitrogen that can be protonated to form a more soluble salt.
-
Insolubility in the aqueous solutions but solubility in organic solvents is typical for many organic compounds. The choice of organic solvent provides insight into the compound's overall polarity.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 2-(2-Bromothiazol-5-yl)acetonitrile.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8]
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.[8][9]
-
Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (e.g., 5 seconds) may be necessary, especially for quaternary carbons. Proton decoupling is standard.
-
-
Expected Spectral Features:
-
¹H NMR: Expect signals corresponding to the thiazole proton and the methylene (-CH₂-) protons. The chemical shifts and coupling patterns will be characteristic of the electronic environment of these protons.
-
¹³C NMR: Expect signals for the carbon atoms of the thiazole ring, the methylene carbon, and the nitrile carbon. The chemical shifts will be indicative of their hybridization and proximity to electronegative atoms.
-
4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.[10]
-
-
Data Acquisition:
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.
-
-
Expected Spectral Features:
-
C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.
-
C=N and C=C stretches: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the thiazole ring.
-
C-H stretches: Absorptions just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the methylene group.
-
C-Br stretch: Typically observed in the fingerprint region below 800 cm⁻¹.
-
4.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[11]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.
-
-
Expected Spectral Features:
-
Molecular Ion Peak: In positive ion mode, expect to see the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ might be observed, although less likely for this structure.
-
Isotope Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This is a key diagnostic feature.
-
Conclusion
2-(2-Bromothiazol-5-yl)acetonitrile is a compound with significant potential as a building block in the synthesis of novel chemical entities for various applications, particularly in drug discovery. While experimental data on its physicochemical properties are not widely available, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols for determining melting point, solubility, and spectroscopic properties, researchers can generate reliable and reproducible data. Furthermore, the use of computational prediction tools can offer valuable insights in the early stages of research, aiding in the prioritization of synthetic targets and the design of experimental workflows. A thorough understanding and documentation of these fundamental properties will be instrumental in unlocking the full potential of 2-(2-Bromothiazol-5-yl)acetonitrile in the development of next-generation therapeutics and other advanced materials.
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